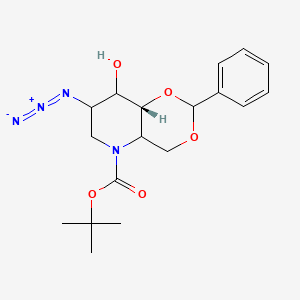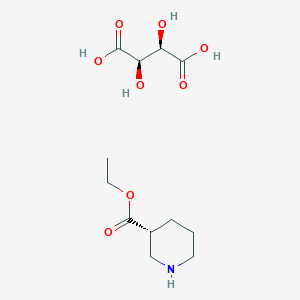
Ethyl (R)-Nipecotate L-Tartrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl (R)-Nipecotate L-Tartrate involves resolving racemic ethyl nipecotate by diastereomeric salt formation with (-)-D- and (+)-L-tartrate. This resolution process yields enantiomeric esters, which are then converted into nipecotic acids. These acids are further processed into their t-BOC derivatives and subsequently into N,N-diethylnipecotamides through treatment with diethylamine/isobutyl chloroformate (Zheng, Day, & Gollamudi, 1995).
Molecular Structure Analysis
The crystal structure of (R,R)-tartaric acid complex of (R)-nipecotic acid ethyl ester reveals a corrugated layer formation parallel to the ac-plane, where the carboxy group of tartaric acid bonds to the amine group of nipecotic acid, stabilizing the chair-ring moiety at the bottom of a valley (Kimino & Fujii, 2010).
Chemical Reactions and Properties
Ethyl (R)-Nipecotate L-Tartrate undergoes various chemical reactions indicative of its role as a chiral building block in drug synthesis. The resolution and stereospecific synthesis processes confirm the compound's capability to form stable diastereomeric salts and its utility in producing enantiopure substances. These processes involve interactions with tartaric acid and diethylamine, highlighting the compound's reactivity and functional group compatibility (Zheng, Day, & Gollamudi, 1995).
Physical Properties Analysis
Ethyl (R)-Nipecotate L-Tartrate's physical properties, such as its solubility in organic solvents and its crystalline structure, are crucial for its application in stereoisomer synthesis. The crystalline nature of its tartaric acid complex aids in the resolution of racemic mixtures by facilitating the separation of enantiomers through crystallization techniques (Kimino & Fujii, 2010).
Chemical Properties Analysis
The chemical properties of Ethyl (R)-Nipecotate L-Tartrate, including its reactivity with various chemical agents and its role in the formation of enantiomerically pure compounds, demonstrate its importance in synthetic organic chemistry and pharmaceutical research. The ability to form stable diastereomeric salts with tartaric acid and its subsequent conversion into nipecotic acids and derivatives highlights the compound's versatility and utility in drug synthesis processes (Zheng, Day, & Gollamudi, 1995).
Wissenschaftliche Forschungsanwendungen
-
- L-carnitine is used as a supplement by athletes. It plays a pivotal role in fatty acid oxidation and energy metabolism .
- It has been shown to enhance physical performance, such as increased maximum oxygen consumption and higher power output .
- The supplementation is usually done orally, with doses ranging from 1g to 4g per day for either 12 or 24 weeks .
-
- L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 .
- It plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .
- The supplementation is usually done orally, with doses yielding 2g of elemental L-carnitine .
-
Metabolism and Exercise Performance
- L-carnitine supplementation, especially in combination with carbohydrates, may increase muscle total carnitine content, affecting exercise metabolism .
- It improves performance and energy expenditure without altering body composition .
- The supplementation is usually done orally, with doses ranging from 1g to 4g per day for either 12 or 24 weeks .
-
- L-carnitine tartrate has been shown to increase hair shaft elongation and prolong the growth phase of the hair cycle .
- It also prevents the cell death of keratinocytes, the cells that produce keratin, the protein that gives hair strength .
- The supplementation is usually done orally, with doses yielding 2g of elemental L-carnitine .
-
- L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 .
- It plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .
- The supplementation is usually done orally, with doses yielding 2g of elemental L-carnitine .
Safety And Hazards
Zukünftige Richtungen
Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds5. The use of tartaric acid and tartrate esters offers several important advantages in this field3.
Please note that the information provided is based on the closest matches found in the literature and may not directly apply to “Ethyl ®-Nipecotate L-Tartrate”. For more accurate information, further research is needed.
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-NWAAXCJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-Nipecotate L-Tartrate | |
CAS RN |
83602-37-3, 167392-57-6 | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (R)-Nipecotate L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



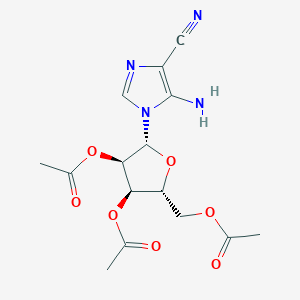

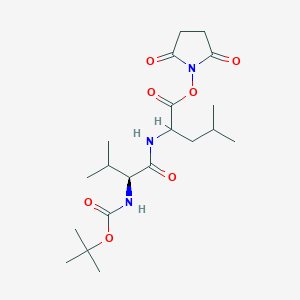
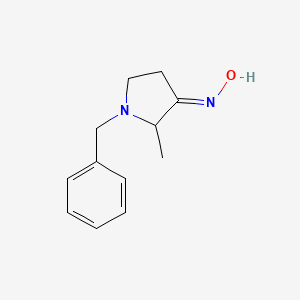
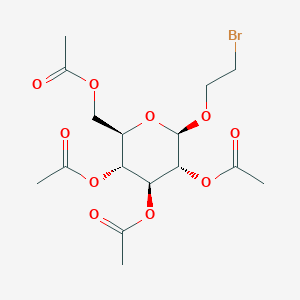
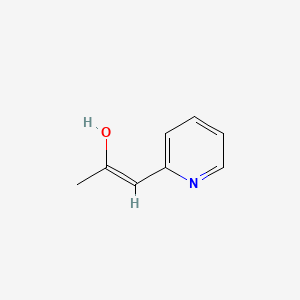
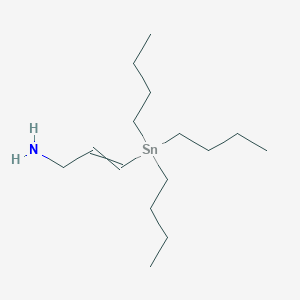
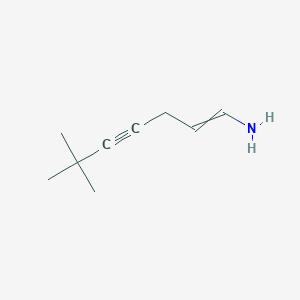
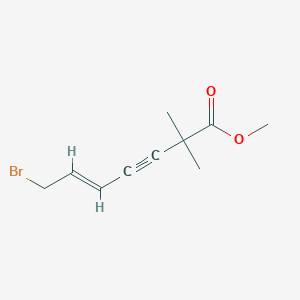
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
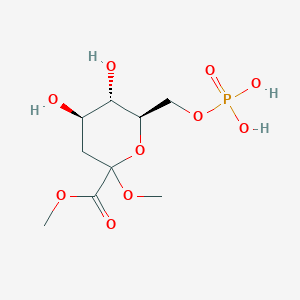
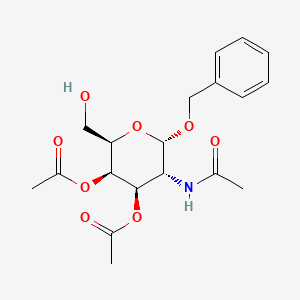
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
